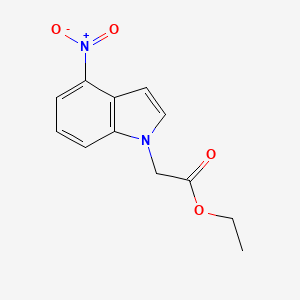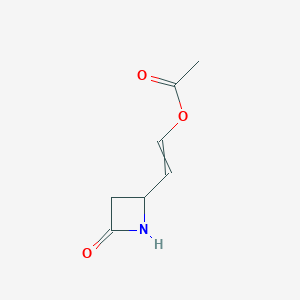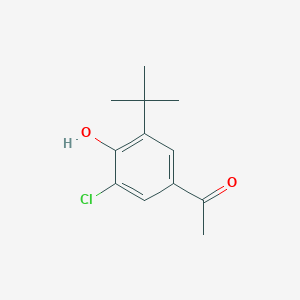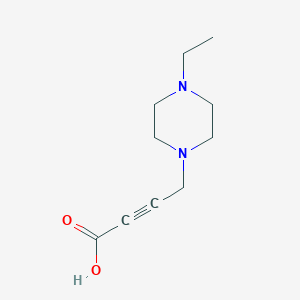
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid
Descripción general
Descripción
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid is a compound that features a piperazine ring substituted with an ethyl group and a butynoic acid moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions and the use of continuous flow reactors to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted piperazines and butynoic acid derivatives .
Aplicaciones Científicas De Investigación
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid involves its interaction with various molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler structure with similar biological activities.
Piperidine: Another nitrogen-containing heterocycle with comparable uses in medicinal chemistry.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in similar applications.
Uniqueness
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a butynoic acid moiety makes it a versatile compound in various fields of research .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
4-(4-ethylpiperazin-1-yl)but-2-ynoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-2-11-6-8-12(9-7-11)5-3-4-10(13)14/h2,5-9H2,1H3,(H,13,14) |
Clave InChI |
FXEYQKOCRWZYGQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)CC#CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
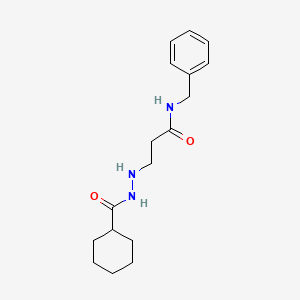
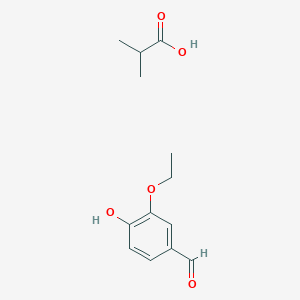
![2-Methylthieno[2,3-d][1,3]oxazole](/img/structure/B8599622.png)
![5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B8599628.png)
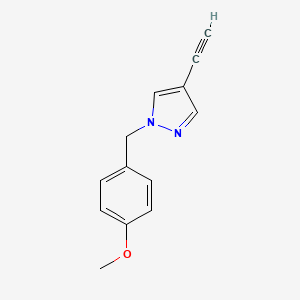
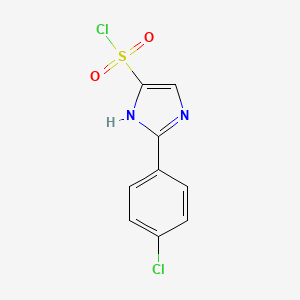
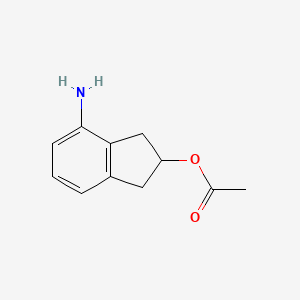
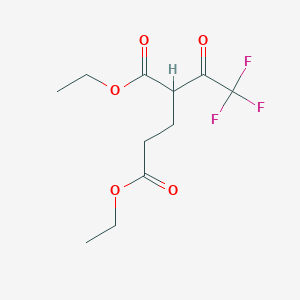
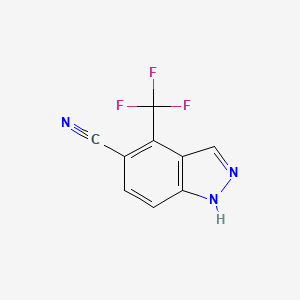
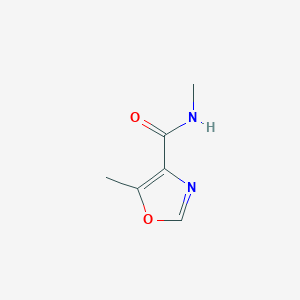
![2-[Benzyl(2-hydroxyethyl)amino]-6-propylnonan-1-OL](/img/structure/B8599682.png)
